N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is a chemical compound with the molecular formula C8H5ClF3NO2. It contains a trifluoromethoxy group, which is known for its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves the introduction of the trifluoromethoxy group into the benzimidoylchloride structure. This can be achieved through various trifluoromethoxylation reagents and methods. The reaction conditions typically require careful control of temperature and the use of specific catalysts to ensure the successful incorporation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific effects on enzymes, receptors, and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-chloro-4-(trifluoromethoxy)benzoyl chloride: Contains a trifluoromethoxy group but differs in the position and type of functional groups.
Uniqueness
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is unique due to the presence of both the N-hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H |
InChI Key |
LCZKSSFWTSEFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.